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Compound of Interest

Compound Name: Tert-butyl chloromethyl carbonate

CAS No.: 35180-02-0

Cat. No.: B3382698

Get Quote

Executive Summary & Chemical Context
Chloromethyl tert-butyl carbonate (Boc-OCH₂Cl) is a specialized alkylating reagent used to

synthesize Boc-oxymethyl (Boc-OM) derivatives. These derivatives serve as lipophilic prodrugs

for carboxylic acids, phenols, and phosphates, enhancing cellular permeability and oral

bioavailability.

In mass spectrometry, Boc-OCH₂Cl derivatives exhibit a distinct fragmentation signature driven

by the instability of the tert-butyl carbonate moiety and the acetal-like linker. Understanding

these pathways is critical for structural elucidation, metabolite identification, and stability

profiling in drug development.

Key Chemical Identity
Reagent Name: Chloromethyl tert-butyl carbonate[1]

Derivative Moiety:tert-Butyloxycarbonyloxymethyl (Boc-OM)

General Structure:
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Primary Application: Prodrug synthesis (similar to POM and POC).

Mechanism of Fragmentation (ESI-MS/MS)
The fragmentation of Boc-OCH₂Cl derivatives under Electrospray Ionization (ESI) follows a

predictable, cascade-like degradation pathway. This process is energetically favorable due to

the formation of stable neutral molecules (isobutene, CO₂, formaldehyde).

The "Cascade" Pathway
The fragmentation typically occurs in three sequential stages upon Collision-Induced

Dissociation (CID):

Primary Cleavage (Loss of Isobutene): The most labile bond is the

bond. A proton transfer or simple heterolytic cleavage releases isobutene (C₄H₈), resulting in
a transient carbonic acid monoester intermediate.

Mass Shift:

Da

Decarboxylation (Loss of CO₂): The carbonic acid intermediate is unstable and rapidly

decarboxylates to form a hydroxymethyl derivative.

Mass Shift:

Da

Note: In many spectra, the loss of isobutene and CO₂ occurs almost simultaneously,

appearing as a combined loss of -100 Da (Boc group).

Acetal Breakdown (Loss of Formaldehyde): The remaining hydroxymethyl group (

) loses formaldehyde (CH₂O) to yield the protonated parent drug (

or

).
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Mass Shift:

Da

Visualization of Fragmentation Pathway
The following diagram illustrates the stepwise degradation of a generic Boc-oxymethyl ester

drug derivative.
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Figure 1: Step-wise ESI-MS/MS fragmentation pathway of Boc-oxymethyl derivatives leading to

the parent drug ion.

Comparative Analysis: Boc-OCH₂Cl vs. Alternatives
Boc-oxymethyl derivatives are often compared to Pivaloyloxymethyl (POM) and

Isopropyloxycarbonyloxymethyl (POC) groups. While all three improve bioavailability, their MS

fingerprints differ significantly.
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Table 1: Diagnostic Ion Comparison

Feature
Boc-OCH₂Cl

Derivative

POM Derivative

(Pivaloyloxymethyl)

POC Derivative

(Isopropyloxycarbon

yloxymethyl)

Reagent
Chloromethyl tert-

butyl carbonate
Chloromethyl pivalate

Chloromethyl

isopropyl carbonate

Structure

Primary Neutral Loss Isobutene (-56 Da) Pivalic Acid (-102 Da) Propene (-42 Da)

Secondary Loss CO₂ (-44 Da)
Formaldehyde (-30

Da)
CO₂ (-44 Da)

Characteristic Ion
57 (

)

85 (

) or

57

43 (

)

Mechanism Note

"Cascade" loss of 56

44

30

Direct ester cleavage
Similar cascade to

Boc, but -42 loss first

Technical Insight:

Boc-OCH₂Cl: The loss of 56 Da is highly diagnostic. If you observe a loss of 100 Da (

), it confirms the presence of the Boc-carbonate moiety.

POM: Often yields a strong acylium ion at

85 (

).

POC: Characterized by the loss of 42 Da (propene) followed by CO₂.
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Experimental Protocols
To reliably characterize Boc-OCH₂Cl derivatives, the following LC-MS/MS workflow is

recommended. This protocol minimizes in-source fragmentation while ensuring sufficient

energy for structural elucidation.

A. Sample Preparation[2]
Solvent: Dissolve the derivative in Acetonitrile (ACN) or Methanol (MeOH). Avoid protic

solvents with acidic additives for long-term storage to prevent premature hydrolysis.

Concentration: Prepare a stock solution at 1 mg/mL, diluting to 1-10 µg/mL for infusion or

injection.

Buffer: Use 0.1% Formic Acid or 5 mM Ammonium Formate. Avoid strong acids (TFA) which

may degrade the Boc-acetal linkage prior to analysis.

B. LC-MS/MS Conditions (Standard)
Ionization Source: Electrospray Ionization (ESI), Positive Mode.

Capillary Voltage: 3.0 - 3.5 kV (Keep lower to reduce in-source fragmentation).

Cone Voltage: 20 - 40 V.

Collision Energy (CE):

Low (10-15 eV): To observe the intact protonated molecule

.

Medium (20-30 eV): To observe the sequential loss of Isobutene (-56) and CO₂ (-44).

High (>40 eV): To strip the promoiety completely and generate fragments of the parent

drug.

C. Data Interpretation Workflow
Identify Parent: Look for
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or

.

Check In-Source: If

is weak, look for

. This indicates thermal degradation in the source.

MS/MS Confirmation: Select the parent ion and apply CE ramp. Confirm the transition:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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